molecular formula C20H22N4OS B2935370 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile CAS No. 1444595-36-1

6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile

Cat. No.: B2935370
CAS No.: 1444595-36-1
M. Wt: 366.48
InChI Key: RMXLDCXMKCPIMZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile is an organic compound with intricate structural features. The presence of a cyclopropyl ring, a pyrrole moiety, and a piperidine-carbonyl segment indicates a compound with potential bioactivity and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile involves several key steps:

  • Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

  • Attachment of the Methylsulfanyl Group: A thiolation reaction where a suitable methylthiolating agent is introduced to the pyridine ring.

  • Incorporation of the Piperidine Carbonyl Segment: Piperidine can be introduced via nucleophilic substitution, where the piperidine derivative reacts with a halogenated pyridine compound.

  • Cyclization and Carbonitrile Addition:

Industrial Production Methods

Industrial production would focus on optimizing the reaction conditions to maximize yield and purity while ensuring scalability. This typically involves:

  • Use of high-throughput reactors.

  • Automation of reaction steps to minimize human error.

  • Optimization of solvent and reagent choices to enhance efficiency.

  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at various positions, especially the sulfur and nitrogen atoms.

  • Reduction: Selective reduction reactions can be used to modify specific functional groups, such as the nitro group, if present.

  • Substitution: The presence of multiple reactive sites allows for various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Conditions such as base-catalyzed substitutions using sodium or potassium bases, or acid-catalyzed reactions using sulfuric or hydrochloric acid.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Secondary or tertiary amines.

  • Substitution Products: Varied depending on the nature of the substituents introduced.

Scientific Research Applications

6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile has diverse scientific research applications:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

  • Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids.

  • Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or altering gene expression.

Comparison with Similar Compounds

Compared to similar compounds, 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile stands out due to its unique structural features and reactivity. Similar compounds include:

  • 6-ethyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile.

  • 6-cyclopropyl-2-(ethylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile.

These similar compounds exhibit variations in their side chains or substituents, leading to differences in their chemical behavior and biological activity.

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Properties

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-(4-pyrrol-1-ylpiperidine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-26-19-17(13-21)16(12-18(22-19)14-4-5-14)20(25)24-10-6-15(7-11-24)23-8-2-3-9-23/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLDCXMKCPIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCC(CC3)N4C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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